AF488 NHS ester
Description
Significance of Amine-Reactive Fluorescent Probes in Scientific Investigations
Amine-reactive fluorescent probes are indispensable tools in biological and chemical research, enabling the detection and visualization of otherwise non-fluorescent molecules. acs.orgresearchgate.netresearchgate.net These probes are designed to specifically react with amine groups, which are abundant in many biological molecules, including proteins and peptides. nih.govnih.gov This targeted reactivity allows for the precise labeling of these biomolecules, rendering them fluorescent and thus detectable by various analytical methods. researchgate.net
The use of these probes has revolutionized many areas of scientific inquiry. In protein science, they are used to label antibodies for immunofluorescence and immunohistochemistry, allowing for the visualization of specific proteins within cells and tissues. axispharm.comsyronoptics.com They are also critical in flow cytometry for identifying and sorting cell populations based on their fluorescent signatures. axispharm.comsyronoptics.com Furthermore, amine-reactive probes are employed in fluorescence microscopy to illuminate cellular structures and in the development of biosensors for detecting specific analytes. acs.orgsyronoptics.com The development of "turn-on" fluorescent probes, which exhibit increased fluorescence upon reacting with their target, has further enhanced the sensitivity and specificity of these methods. nih.gov
Overview of the AF488 Fluorophore Scaffold in Labeling Methodologies
The AF488 fluorophore, structurally identical to Alexa Fluor 488, is a bright, green-fluorescent dye widely utilized in life sciences. syronoptics.comdianabiotech.com Chemically, it is a sulfonated rhodamine dye, specifically a derivative of Rhodamine 110. antibodies.comlumiprobe.com This chemical structure imparts several advantageous properties, including high photostability, brightness, and water solubility. syronoptics.comdianabiotech.com Its fluorescence is also notably stable across a broad pH range, from approximately 4 to 10. fishersci.atlumiprobe.com
These characteristics make AF488 an excellent choice for labeling sensitive biomolecules, such as proteins and antibodies. antibodies.com The AF488 NHS ester is the most common form used for this purpose, reacting with primary amines to form stable conjugates. fishersci.at The resulting labeled molecules are exceptionally bright and resistant to photobleaching, making them ideal for demanding imaging applications like confocal microscopy and super-resolution microscopy. dianabiotech.comsyronoptics.com The spectral properties of AF488, with an excitation maximum around 495 nm and an emission maximum around 519 nm, are well-suited for the common 488 nm laser line, ensuring its compatibility with a wide range of standard laboratory equipment. fishersci.atdianabiotech.comantibodies.com
Interactive Data Tables
Table 1: Spectral Properties of AF488
| Property | Value |
| Excitation Maximum | ~495 nm dianabiotech.comantibodies.com |
| Emission Maximum | ~519 nm dianabiotech.comantibodies.com |
| Extinction Coefficient | ~71,800 M⁻¹cm⁻¹ antibodies.com |
| Fluorescence Quantum Yield | ~0.91 antibodies.com |
Table 2: Common Applications of this compound
| Application | Description |
| Immunofluorescence | Labeling antibodies to visualize specific proteins in cells and tissues. axispharm.com |
| Flow Cytometry | Identifying and sorting cells based on fluorescence. axispharm.comdianabiotech.com |
| Fluorescence Microscopy | High-resolution imaging of cellular structures. syronoptics.comdianabiotech.com |
| Protein and Antibody Labeling | Creating fluorescent conjugates for various assays. axispharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C37H46N5O13S2 |
|---|---|
Molecular Weight |
832.92 |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]xanthene-4,5-disulfonate |
InChI |
InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)/p-1 |
InChI Key |
WHNVHKUBVJPKDV-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF488 NHS ester; AF-488 NHS ester; AF 488 NHS ester; AlexaFluor 488 Succinimidyl Ester; |
Origin of Product |
United States |
Mechanistic Principles of Af488 Nhs Ester Conjugation
Nucleophilic Acyl Substitution Reaction with Primary and Secondary Amines
The fundamental reaction mechanism involves the nucleophilic attack of an amine group on the carbonyl carbon of the NHS ester. glenresearch.com Primary amines (–NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, are the principal targets for this reaction. thermofisher.com These amines are typically found on the exterior surfaces of proteins, making them accessible for conjugation without causing significant disruption to the protein's structure.
The reaction proceeds as follows: the deprotonated, nucleophilic primary amine attacks the electrophilic carbonyl carbon of the AF488 NHS ester. This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond. glenresearch.comnih.govresearchgate.net
Formation of Stable Amide Bonds
The covalent bond formed between the AF488 dye and the biomolecule is a highly stable amide bond. glenresearch.comaatbio.comevitachem.com This stability is crucial for ensuring that the fluorescent label remains attached to the target molecule throughout subsequent experimental procedures, such as imaging or flow cytometry. The robustness of the amide linkage ensures the integrity of the conjugate, providing reliable and reproducible results.
Role of the N-Hydroxysuccinimide Leaving Group
The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a key feature that drives the conjugation reaction to completion. glenresearch.comnih.gov Once the nucleophilic amine attacks the carbonyl carbon of the ester, the NHS group departs, facilitating the collapse of the tetrahedral intermediate and the formation of the stable amide bond. glenresearch.comresearchgate.net The released N-hydroxysuccinimide is a weak acid and can be easily removed from the reaction mixture through standard purification techniques like dialysis or desalting. thermofisher.com The efficiency of the NHS ester as a leaving group contributes significantly to the high yield and reliability of the conjugation reaction. rsc.org
Factors Influencing Conjugation Efficiency and Selectivity
Several factors critically influence the success of the this compound conjugation reaction. Careful optimization of these parameters is essential to achieve the desired degree of labeling while preserving the biological activity of the target molecule.
Reaction Buffer Composition and pH Optimization
The pH of the reaction buffer is a paramount factor in the conjugation process. lumiprobe.com The reaction is highly pH-dependent because the nucleophilicity of the primary amines is contingent on their protonation state. For the amine to be sufficiently nucleophilic, it must be in its deprotonated form. Therefore, the reaction is typically carried out in a buffer with a pH range of 7.2 to 9.0. thermofisher.com A common choice is a sodium bicarbonate or phosphate (B84403) buffer at a pH of 8.3 to 8.5. lumiprobe.comfishersci.at At lower pH values, the amine groups are protonated and thus unreactive. lumiprobe.com Conversely, at excessively high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the labeling efficiency. lumiprobe.comthermofisher.com
The composition of the buffer is also critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the this compound, thereby reducing the labeling efficiency. glenresearch.comaatbio.commedchemexpress.com
| Parameter | Recommended Range/Condition | Rationale |
| pH | 8.3 - 9.0 | Ensures primary amines are deprotonated and nucleophilic, while minimizing NHS ester hydrolysis. aatbio.comfishersci.atmedchemexpress.comaatbio.com |
| Buffer Type | Sodium Bicarbonate, Phosphate, HEPES, Borate | These are non-nucleophilic buffers that do not interfere with the conjugation reaction. fishersci.atthermofisher.com |
| Amine-free | Essential | Avoids competitive reaction with the buffer components. glenresearch.comaatbio.commedchemexpress.com |
Solvent Effects on Derivatization
This compound is often dissolved in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. glenresearch.comnih.govfishersci.at This is because the dye itself may have limited solubility in aqueous buffers. lumiprobe.com DMSO is a polar aprotic solvent that can enhance the rate of the NHS ester reaction by destabilizing the hydroxyl group, thereby increasing the nucleophilicity of the amine. Studies have shown that the reaction can be efficient in various solvents, including DMSO, ethanol (B145695), and DMF. nih.gov However, it is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions. lumiprobe.com The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of the protein. thermofisher.com
Molar Ratio of this compound to Target Biomolecule
The molar ratio of the this compound to the target biomolecule is a critical parameter that determines the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A higher molar ratio will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and may also compromise the biological activity of the protein. aatbio.com Conversely, a low DOL can result in a weak fluorescent signal. aatbio.com Therefore, it is often necessary to empirically determine the optimal molar ratio to achieve the desired balance between fluorescence intensity and retained biological function. fishersci.at Ratios ranging from 5:1 to 20:1 (dye:protein) are often tested to find the optimal condition. aatbio.comaatbio.com For many antibodies, a DOL of 2 to 10 is considered optimal. aatbio.com
| Molar Ratio (Dye:Protein) | Potential Outcome |
| Low (e.g., <5:1) | Low Degree of Labeling (DOL), potentially weak signal. aatbio.com |
| Optimal (e.g., 5:1 to 15:1) | Sufficient labeling for strong signal without significant loss of protein function. aatbio.comaatbio.com |
| High (e.g., >20:1) | High DOL, risk of fluorescence quenching and compromised protein activity. aatbio.com |
Incubation Time and Temperature Considerations
The efficiency and outcome of the conjugation reaction between this compound and primary amines are critically dependent on incubation time and temperature. These parameters are often optimized based on the specific biomolecule being labeled and the desired degree of labeling.
The reaction between N-hydroxysuccinimide (NHS) esters and primary amines is a time-dependent process. researchgate.net Generally, the conjugation is performed at temperatures ranging from 4°C to 37°C, with incubation times that can vary from minutes to overnight. neb.com The rate of the primary reaction, aminolysis, is balanced against the competing hydrolysis reaction, where the NHS ester reacts with water and is inactivated. nih.gov The rate of hydrolysis increases with higher pH and temperature, making the control of these conditions crucial for successful conjugation. thermofisher.comlumiprobe.com For instance, the half-life of hydrolysis for a typical NHS-ester is approximately 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com
For labeling proteins, protocols often suggest incubation for 1 to 4 hours at room temperature. lumiprobe.com A common recommendation for labeling proteins like IgG antibodies is a 1-hour incubation at room temperature. fishersci.at However, for different applications, these conditions can be adjusted. Some protocols suggest that after an initial 1-hour incubation at room temperature, leaving the reaction to proceed overnight at 4°C can yield better labeling results. thermofisher.com
In the context of labeling long-chain primary amines, research has shown that optimal incubation times are greater than 12 hours at room temperature, with many procedures using overnight incubations of 16-24 hours to ensure the reaction reaches completion. nih.govnih.gov Studies have demonstrated that with these extended times, labeling efficiencies can reach over 90%.
Conversely, for applications such as the labeling of live cell surface proteins, very short incubation times are employed. The rapid reactivity of NHS esters allows for labeling to be completed within as little as 5 minutes, which helps to minimize the passive internalization of the dye. nih.gov Computational modeling of NHS ester reactions in a physiological environment predicted that the entire reaction could be complete within 15 minutes. nih.gov
Elevated temperatures, such as 37°C, can accelerate the conjugation process but also carry the risk of dye degradation. Therefore, room temperature is a common compromise to ensure both a reasonable reaction rate and the stability of the fluorescent dye.
The following tables summarize findings from various research and protocols on the incubation conditions for this compound and other NHS ester conjugations.
Table 1: Research Findings on Incubation Time and Temperature for NHS Ester Conjugation This table is interactive. You can sort and filter the data.
| Application/Molecule | Temperature | Incubation Time | Finding/Recommendation | Citation(s) |
|---|---|---|---|---|
| Long-Chain Primary Amines (C9-C18) | Room Temperature | > 12 hours | Optimal incubation time for derivatization. | nih.gov, researchgate.net, nih.gov |
| Long-Chain Primary Amines | Room Temperature | 12–24 hours | Reactions achieve >95% completion. | |
| Long-Chain Primary Amines | Room Temperature | ~24 hours | Used in optimized labeling conditions for analysis. | nih.gov |
| Protein Labeling (General) | Room Temperature | 1 hour | Recommended protocol for efficient labeling. | |
| Protein Labeling (General) | 4°C–37°C | 30 min to overnight | General range for NHS ester coupling reactions. | neb.com |
| Protein Labeling (General) | Room Temperature or 4°C | 0.5 to 4 hours | Common conditions for NHS-ester crosslinking. | thermofisher.com |
| Protein Labeling (General) | Room Temperature | 1 to 4 hours | Standard incubation period. | lumiprobe.com |
| Protein Labeling (IgG) | Room Temperature, then 4°C | 1 hour, then overnight | May result in better labeling. | thermofisher.com |
| Live Cell Surface Proteins | Not Specified | ~5 minutes | Rapid labeling minimizes passive dye internalization. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| AF647 NHS-ester | |
| Acyl azides | |
| Aldehydes | |
| Anhydrides | |
| Aryl halides | |
| Azide-sNHS ester | |
| Borate | |
| Bovine serum albumin (BSA) | |
| Carbodiimides | |
| Carbonate | |
| 4-chloro-7-nitro-1,2,3-benzoxadiazole | |
| Collagen-1 | |
| Cyclooctyne | |
| N,N-diisopropylethylamine (DIEA) | |
| N,N-dimethylformamide (DMF) | |
| Dimethylsulfoxide (DMSO) | |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| Epoxides | |
| Ethanol | |
| Ethylamine | |
| FITC (fluorescein isothiocyanate) | |
| Fluorophenyl esters | |
| Formaldehyde | |
| Glutaraldehyde | |
| Glycine | |
| Glyoxals | |
| HEPES | |
| N-hydroxysuccinimide | |
| Imidoesters | |
| Isothiocyanates | |
| Lysine | |
| 3-Maleimidopropionic acid NHS-ester | |
| Matrigel | |
| Oxiranes | |
| Phosphate-buffered saline (PBS) | |
| Propylamine | |
| Rhodamine 110 | |
| Sodium azide (B81097) | |
| Sodium bicarbonate | |
| Sodium dodecylsulfate (SDS) | |
| Sulfo-NHS | |
| Sulfonyl chlorides | |
| Thimerosal | |
| Trifluoroacetic acid |
Advanced Conjugation Strategies and Considerations
Labeling of Proteins and Antibodies
AF488 NHS ester is a favored reagent for labeling proteins and antibodies due to the high fluorescence, photostability, and hydrophilicity of the AF488 dye. lumiprobe.comantibodies.comdianabiotech.com The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines (—NH₂) present on the protein surface, such as the side chain of lysine (B10760008) residues and the N-terminal α-amine group, to form a stable, covalent amide bond. fishersci.atabpbiosciences.comresearchgate.net
The conjugation of this compound to antibodies follows a well-established protocol involving three main stages: antibody preparation, conjugation reaction, and purification.
Antibody Preparation: For efficient labeling, the antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like bovine serum albumin (BSA), as these components compete with the antibody for reaction with the NHS ester. aatbio.comfurthlab.xyz Dialysis or buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, is a critical first step. aatbio.comfurthlab.xyz Preservatives like sodium azide (B81097) can also interfere with the reaction and should be removed. aatbio.com An optimal antibody concentration of at least 2 mg/mL is recommended to ensure efficient conjugation. fishersci.atfishersci.co.ukmedchemexpress.com
Conjugation Reaction: The this compound is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use to create a stock solution. fishersci.atfishersci.co.uklumiprobe.com This dye solution is then added to the antibody solution, which has been adjusted to an alkaline pH, typically between 8.3 and 8.5. furthlab.xyzfluidic.com This pH is crucial as it deprotonates the primary amine groups, increasing their nucleophilicity, while being low enough to minimize significant hydrolysis of the NHS ester. fluidic.com The reaction is generally carried out at room temperature for 1-2 hours with gentle mixing. fishersci.ataatbio.com The molar ratio of dye to antibody is a key parameter that is often varied to achieve the desired degree of labeling (DOL). fishersci.at
Purification: After the incubation period, the unreacted, hydrolyzed dye must be separated from the labeled antibody conjugate. The most common method for purification is size-exclusion chromatography, using a resin like Sephadex G-25, which effectively separates the large antibody conjugate from the small, free dye molecules. aatbio.commedchemexpress.com Dialysis is another effective, albeit slower, method for purification. aatbio.com
Table 1: Typical Reaction Conditions for this compound Antibody Conjugation
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| Antibody Buffer | Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS) | Amine-containing substances (Tris, glycine, BSA) compete for the dye, reducing labeling efficiency. aatbio.com |
| Reaction pH | 8.3 - 8.5 | Optimal for promoting amine reactivity while minimizing NHS ester hydrolysis. fishersci.atfluidic.com |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve reaction kinetics and labeling efficiency. fishersci.atfishersci.co.uk |
| Dye Solvent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive; anhydrous solvents prevent premature hydrolysis. fishersci.atfishersci.co.uk |
| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature. fishersci.ataatbio.com |
| Reaction Temperature | Room Temperature (~25°C) | Provides a good balance between reaction rate and stability of the protein and dye. fishersci.at |
| Purification Method | Gel Filtration (e.g., Sephadex G-25) / Dialysis | Separates large antibody conjugates from small, unreacted dye molecules. aatbio.commedchemexpress.com |
While the general methodology is robust, certain proteins and antibodies are sensitive to changes in their environment or to the modification of their surface lysines, which can lead to loss of function or aggregation. For these sensitive biomolecules, optimization of the labeling protocol is critical.
A key advantage of the AF488 dye is its high hydrophilicity, which helps to mitigate aggregation issues that can arise when labeling sensitive proteins with more hydrophobic dyes. lumiprobe.comantibodies.comdianabiotech.com This property makes AF488 an excellent choice for these applications. lumiprobe.comlumiprobe.comfishersci.com
Further optimization can be achieved by adjusting the reaction pH. Lowering the pH to a near-neutral range (pH 7.2-7.5) can favor the labeling of the N-terminal α-amine, which generally has a lower pKa than the ε-amino groups of lysine residues. fishersci.at This can result in a more homogenous and potentially less disruptive labeling pattern.
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein, is a critical parameter. Over-labeling can interfere with the antigen-binding site of an antibody or the active site of an enzyme. aatbio.com Therefore, it is often necessary to perform several trial reactions with varying dye-to-protein molar ratios to determine the optimal DOL that provides bright fluorescence without compromising biological activity. fishersci.at For most antibodies, an optimal DOL is typically between 2 and 10. aatbio.com
Table 2: Parameters for Optimizing Labeling of Sensitive Proteins
| Parameter | Strategy | Purpose |
|---|---|---|
| Degree of Labeling (DOL) | Titrate dye-to-protein molar ratio | To find the balance between fluorescence signal and retained protein activity. fishersci.ataatbio.com |
| Reaction pH | Lower pH towards neutral (7.2-7.5) | To achieve more selective labeling of the N-terminus over lysine residues. fishersci.at |
| Dye Choice | Use a hydrophilic dye like AF488 | To reduce the risk of protein aggregation upon labeling. lumiprobe.comdianabiotech.com |
| Reaction Time | Shorten incubation time | To limit the extent of labeling and potential protein degradation. aatbio.com |
Labeling small quantities of protein (typically 20-100 µg) presents unique challenges, such as handling small volumes and achieving efficient purification. fishersci.nlthermofisher.com To address this, specialized microscale protein labeling kits are available. fishersci.nlthermofisher.com
These kits provide pre-measured reagents and are optimized for small reaction volumes. fishersci.nl Some kits utilize a tetrafluorophenyl (TFP) ester derivative of the dye instead of an NHS ester. fishersci.nlthermofisher.com TFP esters function similarly by reacting with primary amines but are reported to be more stable in aqueous solutions, offering a longer reaction window, which can be advantageous in a microscale setting. fishersci.nlthermofisher.com
Purification in these kits is typically accomplished using miniature spin columns or filters designed for small sample volumes. fishersci.nlthermofisher.com These devices allow for rapid and efficient removal of free dye with high recovery yields of the labeled protein, often between 60% and 90%. fishersci.nlthermofisher.com The entire process, from labeling to purification, can often be completed in under two hours. fishersci.nl
Table 3: Features of Microscale Protein Labeling Kits
| Feature | Description |
|---|---|
| Sample Amount | Optimized for 20–100 µg of protein. fishersci.nlthermofisher.com |
| Reactive Dye | Often uses TFP esters, which are more stable in solution than NHS esters. fishersci.nlthermofisher.com |
| Purification | Utilizes convenient spin filters for rapid purification. fishersci.nlthermofisher.com |
| Yield | Typically achieves protein recovery of 60-90%. fishersci.nlthermofisher.com |
| Time | Labeled protein is ready in as little as 30 minutes to 2 hours. fishersci.nlthermofisher.com |
Optimization for Sensitive Proteins and Antibodies
Functionalization of Peptides and Oligonucleotides
The utility of this compound extends beyond proteins to the labeling of other important biomolecules like peptides and nucleic acids.
This compound is used to fluorescently label oligonucleotides for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarrays. abpbiosciences.com Standard oligonucleotides lack the primary amine groups necessary for reaction. Therefore, they must first be synthesized with or modified to include a primary amine, typically at the 5' or 3' terminus, via an amino-modifier C6 or similar linker.
The labeling reaction is similar to that for proteins. The amine-modified oligonucleotide is dissolved in an amine-free buffer, such as 50–100 mM sodium bicarbonate, at a pH between 7.5 and 8.0. aatbio.com A stock solution of this compound in anhydrous DMSO or DMF is then added, and the mixture is incubated at room temperature for 1-3 hours. aatbio.com As with protein labeling, it is crucial that the oligonucleotide solution is free from amine-containing buffers like Tris. aatbio.com
Purification of the labeled oligonucleotide from excess dye and unlabeled starting material is essential. This is often achieved through ethanol (B145695) precipitation, which can remove a significant portion of the unreacted dye. aatbio.com For higher purity, reversed-phase high-performance liquid chromatography (HPLC) is the method of choice. aatbio.com
Peptides are readily labeled with this compound through their N-terminal α-amine group and the ε-amino groups of any internal lysine residues. lumiprobe.combroadpharm.com The procedure is analogous to protein labeling but adapted for a smaller molecule. fishersci.atfishersci.co.uk
The peptide is dissolved in a suitable buffer at a pH of 8.3-8.5, and the this compound, dissolved in DMSO or DMF, is added. fishersci.atlumiprobe.com The reaction is typically run for 1-4 hours at room temperature. lumiprobe.com Due to the smaller size of peptides, purification methods must be chosen carefully. Gel filtration with an appropriate molecular weight cut-off, or reversed-phase HPLC, are effective methods for separating the labeled peptide from unreacted dye and byproducts. lumiprobe.com
Table 4: Summary of Conditions for Peptide and Oligonucleotide Labeling
| Molecule | Key Prerequisite | Recommended Buffer | pH | Purification Method |
|---|---|---|---|---|
| Peptide | Presence of a primary amine (N-terminus, Lysine). lumiprobe.com | 0.1 M Sodium Bicarbonate. fishersci.at | 8.3 - 8.5 | HPLC, Gel Filtration. lumiprobe.com |
| Oligonucleotide | Must be modified to contain a primary amine. | 50-100 mM Sodium Bicarbonate. aatbio.com | 7.5 - 8.0 | Ethanol Precipitation, HPLC. aatbio.com |
Labeling of Amine-Modified Oligonucleotides
Integration with Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This approach allows for the precise labeling of biomolecules with minimal disruption. nih.gov
Sequential Labeling Strategies
Sequential labeling is a technique that involves the successive application of different labels to a sample. rsc.org This method can be integrated with bioorthogonal chemistry to achieve multi-color imaging and track complex biological processes. For instance, a protein can first be modified with an azide group using an azide-NHS ester. nih.govresearchgate.net This azide-modified protein can then be selectively reacted with a DBCO-functionalized molecule, a process known as copper-free click chemistry. nih.govresearchgate.net
A study demonstrated that when labeling with two different NHS esters sequentially, the order of addition can influence the resulting fluorescence intensity. rsc.org When NHS Alexa Fluor 488 (a structural equivalent to this compound) was used first, followed by a hydrophobic NHS ester, the signal from Alexa Fluor 488 was significantly stronger than when the order was reversed. rsc.org This highlights the importance of optimizing the labeling sequence to achieve the desired outcome.
Another advanced strategy involves a two-step labeling process to gain better control over the average degree of labeling (aDoL). nih.govresearchgate.net In this method, a protein is first activated with an excess of azide-NHS ester. After removing the unreacted azide-NHS, the azide-modified protein is then reacted with a limited amount of a complementary click chemistry tag, such as a DBCO-functionalized fluorophore. nih.govresearchgate.net This approach allows for precise control over the stoichiometry of the final labeled product. nih.govresearchgate.net
Comparative Analysis of NHS Esters with Other Reactive Groups
While N-hydroxysuccinimide (NHS) esters are popular for their ability to react with primary amines on proteins, other reactive groups offer alternative or complementary labeling strategies. nih.govrsc.org
Maleimides: These groups are highly selective for thiol groups found in cysteine residues. nih.govthno.org This specificity is advantageous because cysteine is a less abundant amino acid than lysine, allowing for more site-specific labeling. nih.govjenabioscience.com In heterobifunctional crosslinkers containing both an NHS ester and a maleimide, the less stable NHS ester is typically reacted first with the amine-containing molecule. rsc.org After purification, the maleimide-activated intermediate can then react with a thiol-containing molecule. rsc.org However, maleimide-based conjugation can sometimes lead to protein damage if disulfide bonds need to be reduced prior to labeling. plos.org
DBCO-PEG4-NHS ester: This is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an NHS ester for amine reactivity. chemimpex.comconju-probe.combaseclick.eu The DBCO group reacts specifically with azide-modified molecules. conju-probe.comnanocs.net The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the conjugate and reduces steric hindrance. chemimpex.combaseclick.eu This makes DBCO-PEG4-NHS ester a versatile tool for creating stable bioconjugates for applications like targeted drug delivery and fluorescent labeling. chemimpex.com
| Reactive Group | Target Residue | Key Features |
| This compound | Primary amines (Lysine, N-terminus) | High reactivity, forms stable amide bonds. researchgate.net |
| Maleimide | Thiols (Cysteine) | High selectivity for less abundant residues, allowing for site-specific labeling. nih.govthno.org |
| DBCO-PEG4-NHS ester | Primary amines (via NHS ester) and Azides (via DBCO) | Enables bioorthogonal "click" chemistry, with a hydrophilic spacer to improve solubility and reduce steric hindrance. chemimpex.comconju-probe.combaseclick.eu |
Control of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single biomolecule, is a critical parameter that can significantly impact the functionality and signal of the labeled product. aatbio.com
Strategies for Achieving Desired Stoichiometry
Achieving the desired DOL is crucial for optimal performance of the labeled biomolecule. Several factors influence the DOL, and various strategies can be employed to control it:
Molar Ratio of Dye to Protein: The most direct way to control the DOL is by adjusting the molar ratio of the this compound to the protein during the conjugation reaction. aatbio.comfishersci.at It is often recommended to test several different ratios to determine the optimal condition for a specific protein. fishersci.at
Protein Concentration: Higher protein concentrations (typically 2-10 mg/mL) generally lead to higher labeling efficiency. aatbio.comatto-tec.com Dilute protein solutions may require a higher molar ratio of dye to protein to achieve the same DOL. thermofisher.com
Reaction pH: The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. fishersci.atatto-tec.com Lowering the pH can decrease the reaction rate and thus the DOL. fishersci.at
Reaction Time and Temperature: The standard reaction is often carried out for 1 hour at room temperature. aatbio.comfishersci.at Extending the incubation time, for example, overnight at 4°C, can sometimes improve labeling. thermofisher.com
Two-Step Bioorthogonal Labeling: As mentioned previously, a two-step approach using click chemistry offers precise control over the final DOL by first creating an azide-modified protein and then reacting it with a defined amount of a DBCO-tagged dye. nih.govresearchgate.net
| Parameter | Effect on DOL | Recommended Condition |
| Dye:Protein Molar Ratio | Increasing ratio generally increases DOL. | Start with a 10:1 ratio and optimize. aatbio.com |
| Protein Concentration | Higher concentration increases efficiency. | 2-10 mg/mL. aatbio.com |
| pH | Higher pH (up to ~9.0) increases efficiency. | pH 8.3-9.0. atto-tec.com |
| Reaction Time | Longer time can increase labeling. | 1 hour at room temperature or overnight at 4°C. fishersci.atthermofisher.com |
Impact of Over-labeling on Biomolecule Functionality and Signal
While a higher DOL might seem desirable for a stronger signal, over-labeling can have detrimental effects.
Reduced Biomolecule Functionality: Excessive conjugation of dye molecules can interfere with the biological activity of the protein, such as the binding affinity of an antibody to its antigen. aatbio.comthermofisher.com This can lead to reduced specificity and non-specific staining in imaging applications. thermofisher.com
Protein Aggregation: Over-labeling can also cause the protein conjugates to aggregate, which can affect their solubility and functionality. thermofisher.com
For most antibodies, an optimal DOL is typically between 2 and 10 moles of dye per mole of antibody. aatbio.comaatbio.com However, the ideal DOL can vary depending on the specific protein and dye. aatbio.com It is therefore essential to characterize the DOL and assess the functionality of the labeled biomolecule to ensure reliable and reproducible results.
Analytical Methodologies for Conjugate Characterization
Spectroscopic Validation of Labeling Success
Spectroscopic methods are fundamental in verifying the covalent attachment of the AF488 fluorophore to the protein or molecule of interest. These techniques provide quantitative data on the degree of labeling and the photophysical properties of the final conjugate.
Absorbance Spectroscopy for Dye-Protein Conjugate Analysis
Absorbance spectroscopy is a primary method for determining the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is achieved by measuring the absorbance of the conjugate solution at two key wavelengths: 280 nm, the maximum absorbance for most proteins, and the maximum absorbance of the AF488 dye, which is approximately 494-499 nm. aatbio.comfishersci.atsigmaaldrich.com
To obtain an accurate DOL, it is crucial that the conjugate is free from any non-conjugated, or free, dye. aatbio.com The concentration of the sample should typically be between 1-10 µM, though this may need adjustment based on the dye's extinction coefficient. aatbio.com For most spectrophotometers, the sample may need to be diluted with deionized water to ensure the absorbance values fall within the optimal range of 0.1 to 0.9. aatbio.comsigmaaldrich.com
The calculation for the DOL involves using the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm. The specific extinction coefficients for the protein and the AF488 dye are required for this calculation. For AF488, the extinction coefficient is approximately 71,000 to 73,000 cm⁻¹M⁻¹. aatbio.comfishersci.atbroadpharm.com
Key Spectroscopic Properties of AF488 Dye:
| Parameter | Value |
|---|---|
| Excitation Maximum (Ex) | ~494-499 nm aatbio.comfishersci.atbroadpharm.com |
| Emission Maximum (Em) | ~517-525 nm fishersci.atmedchemexpress.com |
This table provides the typical spectroscopic properties for AF488 NHS ester.
Fluorescence Spectroscopy for Emission and Quantum Yield Assessment
Fluorescence spectroscopy complements absorbance measurements by confirming the functionality of the attached fluorophore. It provides information about the emission spectrum and the fluorescence quantum yield of the AF488-protein conjugate. The fluorescence of AF488 is notable for being independent of pH in the range of 4 to 10. aatbio.comsigmaaldrich.comfishersci.comthermofisher.com
The emission maximum for AF488 conjugates is typically around 517-525 nm. fishersci.atmedchemexpress.com A key characteristic of the AF488 dye is its high fluorescence quantum yield, which can be as high as 0.91 to 0.92. broadpharm.comantibodies.comlumiprobe.com This high quantum yield contributes to the brightness of the resulting conjugates. antibodies.comlumiprobe.com
Analysis of the fluorescence emission spectrum confirms that the dye retains its fluorescent properties after conjugation and can be used to detect the labeled protein in various applications. For instance, in some studies, fluorescence was detected with an excitation of 532 nm and emission at 580 nm. researchgate.net
Separation and Purification Techniques
After the labeling reaction, it is imperative to separate the newly formed conjugate from unreacted (free) this compound and any reaction byproducts. Effective purification is critical for accurate downstream quantification and to prevent background signal from unbound dye.
Size-Exclusion Chromatography for Unbound Dye Removal
Size-exclusion chromatography (SEC) is a widely used and effective method for separating the larger dye-protein conjugate from the smaller, unbound dye molecules. nih.govjove.com This technique separates molecules based on their hydrodynamic radius. The reaction mixture is passed through a column packed with a porous gel matrix, such as Sephadex G-25 or Bio-Gel P-30. fishersci.atsigmaaldrich.com
The larger conjugate molecules are excluded from the pores of the gel and therefore travel through the column more quickly, eluting first. fluidic.com The smaller, unbound dye molecules enter the pores, resulting in a longer path and later elution. fluidic.com Fractions are collected and can be analyzed by absorbance spectroscopy to identify those containing the purified conjugate and those containing the free dye. fluidic.com
Centrifugal Filtration for Conjugate Isolation
Centrifugal filtration is another common technique for purifying dye-protein conjugates. invivochem.com This method utilizes centrifugal filter units equipped with membranes that have a specific molecular weight cutoff (MWCO). medchemexpress.cominvivochem.com For example, a 3-kDa MWCO filter can be used to separate an IgG-AF488 conjugate from the much smaller free dye. medchemexpress.cominvivochem.com
The reaction mixture is placed in the filter unit and centrifuged. The larger conjugate is retained by the membrane, while the smaller, unbound dye and other low-molecular-weight components pass through the membrane into the filtrate. biorxiv.org The concentrated and purified conjugate can then be recovered from the filter unit. medchemexpress.com
Considerations for Residual Unbound Dye
The presence of residual unbound dye can significantly interfere with experimental results by causing high background fluorescence and leading to inaccurate quantification of the labeled target. Therefore, ensuring its complete removal is essential. aatbio.comnih.gov The choice of purification method may depend on the scale of the reaction and the properties of the protein being labeled. For instance, dialysis can also be employed for purification, particularly for larger volumes. sigmaaldrich.com The purity of the final conjugate should be verified, often by techniques like SDS-PAGE, where the fluorescence of the labeled protein can be directly visualized in the gel. researchgate.net
Electrophoretic and Mass Spectrometric Confirmation of this compound Conjugates
Following the conjugation of this compound to target molecules, robust analytical methodologies are essential to confirm successful labeling, assess the purity of the conjugate, and characterize the nature of the newly formed adduct. Electrophoretic and mass spectrometric techniques are powerful tools for these purposes, providing complementary information on the size, charge, and mass of the labeled species.
Gel Electrophoresis (e.g., SDS-PAGE) with In-Gel Fluorescence Imaging
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. When applied to this compound-protein conjugates, it serves a dual purpose: separation and visualization.
Following the labeling reaction, the sample is loaded onto a polyacrylamide gel and subjected to an electric field. The SDS in the loading buffer denatures the proteins and imparts a uniform negative charge, ensuring that migration is primarily dependent on size. After separation, the gel can be visualized in two ways. First, a traditional protein stain like Coomassie Brilliant Blue can be used to visualize all protein bands, including both labeled and unlabeled species. oup.comresearchgate.net Second, and more importantly for confirming conjugation, the gel can be imaged using a fluorescence scanner with an appropriate filter set for Alexa Fluor 488 (excitation ~488 nm, emission ~520 nm). researchgate.netnih.govneb.com
The appearance of a fluorescent band at the expected molecular weight of the target protein confirms successful conjugation. researchgate.net In some cases, a slight mobility shift may be observed between the labeled and unlabeled protein due to the added mass of the dye molecule. nih.gov However, for larger proteins, this shift may not be apparent. oup.com In-gel fluorescence imaging offers a direct and visually intuitive method to confirm that the fluorophore is covalently attached to the protein of interest. nih.govneb.com For instance, studies have shown successful labeling of proteins like human CD3 epsilon and CD8 alpha, where the fluorescently labeled proteins were resolved by SDS-PAGE and visualized. acrobiosystems.comacrobiosystems.com
| Protein Target | Labeling Reagent | Detection Method | Observed Result |
| LURE2 | Alexa Fluor 488 | In-gel fluorescence | Fluorescent band at the expected molecular weight. oup.com |
| SNAP-TTC | SNAP-Surface® Alexa Fluor® 488 | In-gel fluorescence | Fluorescent band corresponding to the protein. researchgate.net |
| Human CD3 epsilon | AF488 | Coomassie Blue Staining | Migrates at 20-25 kDa under reducing conditions. acrobiosystems.com |
| Human CD8 alpha | AF488 | Coomassie Blue Staining | Migrates at 23-30 kDa under reducing conditions. acrobiosystems.com |
| SARS-CoV-2 Spike Protein | Alexa Fluor® 488 | Coomassie® Blue staining | Bands at 144-170 kDa under reducing conditions. |
Mass Spectrometry for Adduct Detection and Mass Shifts
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of conjugation and for determining the precise molecular weight of the resulting adduct. thermofisher.com This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the detection of the mass shift that occurs upon covalent attachment of the this compound to a target molecule. thermofisher.comnih.gov
When analyzing a protein labeled with this compound, the mass of the conjugate will be higher than that of the unlabeled protein. The expected mass increase corresponds to the molecular weight of the AF488 moiety that has been added. The NHS ester itself is a leaving group during the reaction. nih.govresearchgate.net Mass spectrometry can confirm the presence of the labeled protein by identifying a peak at this higher mass. researchgate.net
Furthermore, MS can provide information on the degree of labeling (DoL), which is the average number of dye molecules conjugated to each protein molecule. nih.gov By analyzing the mass spectrum, it is possible to identify species with one, two, or more dye molecules attached, appearing as a distribution of peaks with corresponding mass increases. oup.comresearchgate.net This level of detail is crucial for optimizing labeling reactions and ensuring batch-to-batch consistency. Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for analyzing protein conjugates. researchgate.net
For example, in the analysis of a labeled peptide, LURE2, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) showed distinct peaks corresponding to the unlabeled peptide and additional peaks representing the peptide covalently bound to one or more Alexa Fluor 488 molecules. oup.com
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) for Labeled Amine Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size and charge in a narrow capillary tube. When coupled with laser-induced fluorescence (LIF) detection, it becomes an exceptionally sensitive method for analyzing fluorescently labeled molecules. nih.govchromatographytoday.comgoogle.com.pg CE-LIF is particularly valuable for the analysis of small molecules, such as individual amino acids or short peptides, that have been labeled with this compound. nih.govnih.govresearchgate.net
The high sensitivity of LIF detection allows for the analysis of very small sample volumes and the detection of analytes at nanomolar concentrations. nih.gov In this method, the AF488-labeled amines are injected into the capillary and migrate under the influence of an electric field. As the separated fluorescent bands pass a detection window, they are excited by a laser (typically a 488 nm argon ion laser), and the emitted fluorescence is detected by a photomultiplier tube. chromatographytoday.comgoogle.com.pg
This technique has been successfully used to optimize the labeling conditions of long-chain primary amines with this compound and to separate and detect the resulting conjugates. nih.govresearchgate.net Researchers have demonstrated that CE-LIF can achieve limits of detection in the nanomolar range for AF488-labeled amines. nih.gov The separation can be performed using techniques like micellar electrokinetic chromatography (MEKC), which uses surfactants in the running buffer to facilitate the separation of neutral and charged molecules. nih.gov
| Analyte | Labeling Conditions | Separation Buffer | Limit of Detection (LOD) |
| Long-chain primary amines (C9-C18) | 1 µM amine, 25 µM AF488, 12.5 µM DIEA in DMF, >6 hr incubation | 10 mM carbonate, 12 mM SDS, pH 10 | 5–17 nM nih.gov |
This high sensitivity and resolving power make CE-LIF an excellent tool for quantitative analysis of amine-containing compounds after derivatization with this compound. nih.govresearchgate.net
Applications in Advanced Microscopy Techniques
Conventional Fluorescence Microscopy Applications
In conventional fluorescence microscopy, AF488 NHS ester is widely used for its bright green emission, which is compatible with standard filter sets. Its high hydrophilicity and photostability make it a reliable choice for labeling sensitive proteins and antibodies without significantly altering their function. lumiprobe.comsmolecule.com
Immunofluorescence Staining for Cellular Imaging
This compound is frequently employed as a fluorescent label for antibodies in immunofluorescence (IF) staining. smolecule.comaxispharm.com By conjugating AF488 to a primary or secondary antibody, researchers can specifically target and visualize proteins of interest within fixed and permeabilized cells. This technique allows for the precise localization of antigens in various cellular compartments.
The compound can also be used as a pan-protein stain, providing a comprehensive view of the cellular proteome that serves as a valuable counterstain to targeted antibody labels. nih.gov This dual-labeling approach provides crucial spatial context for the localization of specific antigens. For instance, in studies of HeLa cells, this compound has been used as a counterstain to visualize the Golgi apparatus and mitochondria, which were targeted with specific antibodies. axispharm.comnih.gov The reticular staining pattern of the this compound indiscriminately occupied regions containing both Golgi and mitochondrial targets, highlighting the composite nature of the cytoplasmic staining and providing a broader ultrastructural context. nih.gov
In another example, researchers have used this compound to label the surface layer (S-layer) proteins of the archaeon Sulfolobus acidocaldarius. biorxiv.org This allowed for pulse-chase experiments to study the dynamics of S-layer biogenesis and assembly. biorxiv.org
Table 1: Examples of this compound in Immunofluorescence Staining
| Application | Target | Cell/Tissue Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Counterstaining | Whole Proteome | HeLa Cells | Provided spatial context for Golgi and mitochondria localization. | nih.gov, axispharm.com |
| Pulse-Chase Labeling | S-layer Proteins | Sulfolobus acidocaldarius | Enabled the study of S-layer biogenesis and dynamics. | biorxiv.org |
| Pan-Membrane Protein Labeling | Surface Proteins | Dendritic Cells (DC2.4) | Visualized intercellular protein trafficking along membrane nanotubes. | nih.gov |
Visualization of Cellular Structures and Processes
The amine-reactive nature of this compound makes it an excellent tool for general protein labeling to visualize a wide array of cellular structures and dynamic processes. lumiprobe.comsmolecule.com It can be used to label the entire proteome of cells and tissues, offering a comprehensive view of cellular and subcellular architecture. nih.govbiorxiv.org
This compound has been instrumental in visualizing the extracellular matrix (ECM). nih.gov By injecting the dye into tissues, researchers can label the amine groups of ECM proteins, allowing for the study of its distribution and dynamics. nih.govgoogle.com This has been applied in models of pancreatic tumors to visualize the distribution of the dye within the tumor microenvironment. nih.gov
The compound is also used for pan-membrane-protein labeling in living cells. This technique allows for the visualization of dynamic cell shapes, membrane topology, and intercellular interactions. nih.gov For example, by labeling two populations of dendritic cells with this compound and another spectrally distinct dye, researchers were able to observe the directional transfer of proteins along membrane nanotubes connecting the cells. nih.gov
Furthermore, this compound can be used to visualize a variety of organelles and subcellular compartments. nih.govbiorxiv.org Its hydrophilic nature often results in strong labeling of the nucleoplasm and uniform staining of the cytoplasm. biorxiv.org In studies of zebrafish larvae, the hydrophilic this compound provided a general overview of most biologically relevant structures, while more hydrophobic dyes highlighted lipid-rich organelles. biorxiv.orgbiorxiv.org This differential staining allows for the distinction of different cell types and subcellular structures. biorxiv.org
Super-Resolution Microscopy (SRM) utilizing this compound
The advent of super-resolution microscopy (SRM) has broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. The properties of the fluorescent probes used are critical for the success of these techniques. AF488, the fluorophore component of this compound, is well-suited for some SRM modalities due to its high brightness and photostability. lumiprobe.comthermofisher.com
Stimulated Emission Depletion (STED) Microscopy Applications
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus with a donut-shaped depletion laser. mit.edu This effectively narrows the point-spread function, leading to a significant improvement in resolution. The choice of fluorophore is crucial, as it must be able to withstand the high laser powers used for depletion without excessive photobleaching.
AF488 and spectrally similar dyes like ATTO 488 have been successfully used in STED microscopy. nih.govrsc.org For instance, ATTO 488 NHS ester was used to label insulin (B600854) amyloid fibrils for correlative Atomic Force Microscopy (AFM) and STED imaging, revealing details of the fibril structure that were not apparent with conventional confocal microscopy. nih.gov In another study, AF488 conjugated to nanobodies was used for STED imaging of neuronal structures, where high-temperature homogenization of the sample enhanced the fluorescence intensity, enabling better resolution. biorxiv.org
Optimization for High-Resolution Imaging
Achieving the highest possible resolution in SRM requires careful optimization of the labeling and imaging conditions. thermofisher.comgoettingen-research-online.de For techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the choice of dye and the labeling density are critical. While AF488 is not a classic photoswitching dye for STORM, its photostability is a key asset for techniques like Structured Illumination Microscopy (SIM) and STED. thermofisher.com
To achieve optimal labeling for super-resolution, it is often desirable to use smaller labeling reagents to minimize the distance between the fluorophore and the target molecule. This can be achieved by using antibody fragments (Fabs) or nanobodies instead of full-sized antibodies. thermofisher.com Furthermore, directly conjugating the fluorophore to the primary antibody using reagents like this compound can eliminate the linkage error introduced by a secondary antibody. thermofisher.comnih.gov The dye-to-protein ratio must also be carefully controlled to avoid quenching effects and to ensure optimal performance of the labeled molecule. uni-muenchen.de
Table 2: Research Findings on this compound in Super-Resolution Microscopy
| Microscopy Technique | Target Structure | Key Optimization/Finding | Reference(s) |
|---|---|---|---|
| STED | Insulin Amyloid Fibrils | Correlative AFM-STED revealed unlabeled fibril populations. | nih.gov |
| STED | Neuronal Structures | High-temperature homogenization enhanced AF488 fluorescence for improved resolution. | biorxiv.org |
| General SRM | Microtubules | Direct conjugation of AF488 to primary antibodies reduces linkage error. | nih.gov, thermofisher.com |
Expansion Microscopy (ExM) Integration
Expansion microscopy (ExM) is a relatively new super-resolution technique that achieves nanoscale resolution by physically expanding the biological sample itself. biorxiv.orgelifesciences.org The sample is embedded in a swellable hydrogel, digested with proteases to break down the mechanical constraints of the tissue, and then expanded in water. elifesciences.org This isotropic expansion allows for the visualization of fine cellular details with a conventional diffraction-limited microscope.
This compound has proven to be a valuable tool in various ExM protocols, including protein-retention ExM (proExM), pan-ExM, and X10 expansion microscopy. nih.govlife-science-alliance.orgembopress.org Its utility stems from its ability to act as a pan-proteome stain, providing a comprehensive anatomical context for targeted labels. nih.govbiorxiv.org
In pan-ExM, the protease digestion step exposes additional amine groups within the sample, which can then be labeled with amine-reactive dyes like this compound. life-science-alliance.org This results in a protein density-encoded image that highlights cellular features such as organelles and plasma membranes. life-science-alliance.org For example, in studies of the nematode C. elegans, a post-expansion staining strategy with an NHS ester dye was used to differentiate various tissue types and anatomical features. elifesciences.org
The hydrophilic nature of this compound influences its staining pattern in ExM. biorxiv.orgbiorxiv.org In zebrafish larvae, it was shown to uniformly stain most biologically relevant structures, providing an excellent overview of their morphology. biorxiv.org This contrasts with more hydrophobic NHS esters that preferentially label lipid-rich structures. biorxiv.org
This compound is also frequently used as a counterstain in combination with immunolabeling in ExM. axispharm.comnih.gov In a study on HeLa cells, this compound was used as a counterstain for antibodies targeting the Golgi apparatus and mitochondria, providing valuable contextual information about the spatial organization of these organelles within the expanded cell. nih.gov For a dual-labeling approach in ExM, the combination of the hydrophilic this compound and a hydrophobic dye like ATTO647N NHS ester has been recommended to visualize different aspects of the subcellular architecture. nih.gov
The integration of this compound into ExM protocols has enabled the visualization of a wide range of biological specimens at unprecedented resolution, including C. elegans germ granules, HeLa cell organelles, and the entire anatomy of larval zebrafish. nih.govbiorxiv.orglife-science-alliance.org
Table 3: this compound in Expansion Microscopy Studies
| ExM Protocol | Specimen | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| EExM-pan stain | C. elegans germline | Pan-protein staining | Revealed nanoscale organization of germ granules. | life-science-alliance.org |
| 4x EExM | HeLa Cells | Counterstain with immunofluorescence | Visualized spatial relationships of Golgi and mitochondria. | nih.gov, axispharm.com |
| Whole-ExM | Larval Zebrafish | Pan-anatomical staining | Hydrophilic nature provided excellent overview of morphology. | biorxiv.org, biorxiv.org |
| X10 | Tissue Slices | Whole-proteome labeling | Enabled visualization of all protein components after expansion. | embopress.org |
Conjugation of this compound to Proteins for ExM
Expansion microscopy is a powerful technique that achieves super-resolution by physically expanding a biological sample embedded in a swellable hydrogel. rsc.orgoup.com A critical step in this process is the effective labeling of cellular components. This compound is an amine-reactive dye, meaning it efficiently labels primary amines on proteins, which are abundant on the surfaces of native proteins. aatbio.comnih.gov This reaction forms stable dye-protein conjugates, crucial for retaining the fluorescent signal throughout the ExM protocol. thermofisher.com
The N-hydroxysuccinimide (NHS) ester functional group of AF488 readily reacts with primary amines (R-NH₂) found on proteins, particularly at the N-terminus and on lysine (B10760008) side chains. fishersci.atnih.gov This conjugation is typically performed in a buffer with a slightly basic pH, such as sodium bicarbonate buffer at pH 8.3, to optimize the reaction efficiency. fishersci.atembopress.org The resulting covalent bond ensures that the fluorophore is securely attached to the proteins within the sample, preventing signal loss during the subsequent steps of gelation, digestion, and expansion. rsc.orgresearchgate.net
The hydrophilicity of AF488 is an important characteristic for protein conjugation, as it helps to prevent the aggregation of labeled proteins and enhances the clarity of the fluorescent signal in aqueous environments. aatbio.comlumiprobe.com This property makes it a suitable choice for labeling sensitive proteins and antibodies for various demanding imaging applications, including ExM. lumiprobe.com
Key Features of this compound for Protein Conjugation:
| Feature | Description |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Moiety | Primary amines (e.g., on lysine residues of proteins) |
| Reaction pH | Typically pH 8.0-9.0 |
| Key Advantage | Forms stable, covalent dye-protein conjugates |
| Fluorophore Properties | Bright green fluorescence, high photostability, and water-soluble |
Differential Staining Patterns of Sub-cellular Compartments in ExM
When combined with expansion microscopy, this compound reveals nanoscale features of cellular architecture, including the nuclear proteome and various membrane-bound compartments. whiterose.ac.ukbiorxiv.org Research has shown that fluorescent NHS esters, including AF488, can produce differential staining patterns, highlighting specific sub-cellular compartments. whiterose.ac.ukbiorxiv.org The biochemical properties of the conjugated dye, such as its hydrophobicity, are thought to be a major factor in determining these labeling patterns. biorxiv.orgnih.gov
For instance, in studies using HeLa cells, this compound, being hydrophilic, has been observed to provide a broad stain that can act as a counterstain to more specific labels. nih.govresearchgate.net When used alongside antibodies targeting specific organelles, this compound provides valuable ultrastructural context. For example, it has been used as a counterstain to visualize the Golgi apparatus and mitochondria, which were found to occupy largely distinct regions within the cytoplasm. nih.govresearchgate.net
The timing of the dye application within the ExM protocol can also influence the staining pattern. rsc.orgnih.gov Applying the dye at different stages—pre-gelation, during digestion, or post-digestion—can alter the accessibility of amine groups and thus modulate the staining intensity and compartment specificity. rsc.orgnih.gov This variability offers an additional layer of versatility, allowing researchers to tailor the staining to highlight particular structures of interest. nih.gov
Observed Staining Characteristics of this compound in ExM:
| Cellular Component | Observation | Reference |
| Overall Proteome | Provides a nondescript, pan-stain of the cellular proteome. | biorxiv.org |
| Cytoplasm & Nucleus | Can label both compartments, with patterns influenced by other factors. | nih.gov |
| As a Counterstain | Provides spatial context for antibody-labeled organelles like the Golgi and mitochondria. | nih.govresearchgate.net |
Multi-spectral ExM with Multiple Dye Esters
A significant application of fluorescent NHS esters is in multi-spectral expansion microscopy, where multiple dyes are used simultaneously to visualize different cellular components. whiterose.ac.ukbiorxiv.org This approach allows for the comprehensive analysis of the spatial relationships between various structures within the cell.
In multi-staining experiments, the interaction between different dye esters can lead to altered labeling patterns. nih.gov For example, the staining pattern of a hydrophilic dye like TFP AZ488 (spectrally similar to AF488) can be influenced by the presence of a second, more hydrophobic dye. nih.gov When paired with a hydrophilic dye, TFP AZ488 uniformly labels the cytoplasm and nucleus; however, when paired with a hydrophobic dye, its staining becomes more concentrated in the nucleus. nih.gov
Furthermore, this compound can be used in conjunction with immunofluorescence in a multi-color ExM setup. nih.govresearchgate.net For example, a triple stain using NHS Alexa488 (cyan), anti-GM130 for the Golgi apparatus (yellow), and anti-ATP synthase for mitochondria (magenta) has been successfully demonstrated, providing clear visualization of the distinct localization of these organelles. nih.govresearchgate.net This capability to combine pan-protein staining with specific antibody labeling in multiple colors significantly enhances the contextual information obtained from a single experiment. The compatibility of AF488 with other fluorophores and labeling techniques makes it a versatile tool for complex, multi-spectral imaging of cellular ultrastructure. biotium.com
Quantitative Fluorescence Based Research Assays
Flow Cytometry for Cell Analysis and Sorting
Flow cytometry is a powerful technique used to analyze and sort heterogeneous cell populations based on their physical and fluorescent characteristics. antibodies.com AF488 NHS ester is frequently used to label antibodies and proteins for these applications, providing bright and stable signals for clear cell population discrimination. smolecule.comaxispharm.com
In flow cytometry, cells in suspension pass one by one through a laser beam. The instrument measures light scattered by the cells, which provides information on their size and granularity, as well as fluorescence emitted from labeled components. antibodies.com When antibodies conjugated with AF488 bind to specific cell surface or intracellular antigens, the resulting fluorescence allows for the identification, quantification, and analysis of specific cell subtypes within a mixed population. smolecule.comantibodies.com
The high fluorescence quantum yield and photostability of AF488 are particularly advantageous, ensuring that the signal remains strong and consistent throughout the analysis process. smolecule.comthermofisher.com Furthermore, its spectral properties are well-matched with the standard 488 nm lasers found in most flow cytometers. fishersci.at A specialized application of this technology is fluorescence-activated cell sorting (FACS), where the fluorescence signal from AF488-labeled cells is used to physically isolate specific cell populations for further downstream analysis or culture. antibodies.com
Table 1: this compound in Flow Cytometry Applications
| Application | Target Molecule | Purpose | Key Benefit of AF488 |
|---|---|---|---|
| Immunophenotyping | Cell surface antigens | Identification and quantification of cell populations (e.g., immune cells) smolecule.comantibodies.com | Bright fluorescence for clear population gating axispharm.com |
| Intracellular Staining | Cytokines, transcription factors | Analysis of protein expression within fixed and permeabilized cells antibodies.com | Stable signal after fixation/permeabilization procedures |
| Cell Sorting (FACS) | Specific cell markers | Physical isolation of a pure cell population for subsequent experiments antibodies.com | Strong signal enables high-speed, accurate sorting |
Fluorescence Resonance Energy Transfer (FRET) Studies
FRET is a distance-dependent physical process through which an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore. This phenomenon is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making it a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and spatial distribution in biological systems. ugr.es
Due to its spectral characteristics—specifically its emission spectrum's overlap with the excitation spectra of several suitable acceptor dyes—AF488 is frequently employed as the donor fluorophore in FRET experiments. ugr.es A successful FRET pair requires significant spectral overlap between the donor's emission and the acceptor's absorption.
Common acceptor partners for AF488 include Cy3, Alexa Fluor 555, and Alexa Fluor 594. ugr.es For instance, the AF488 (donor) and AF555 (acceptor) pair has been used effectively in research, with a calculated Förster distance (R₀)—the distance at which FRET efficiency is 50%—of 7.0 nm. ugr.es This distance is well-suited for studying interactions like the assembly of protein subunits, such as ferritin. ugr.es When selecting a FRET pair, it is crucial to consider the specific biological question and the expected distance between the labeled sites.
Table 2: Common FRET Acceptor Dyes Paired with AF488 Donor
| Acceptor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with AF488 (nm) |
|---|---|---|---|
| Alexa Fluor 555 | ~555 | ~570 | 7.0 ugr.es |
| Cy3 | ~550 | ~570 | ~5.0-6.0 |
| Alexa Fluor 594 | ~590 | ~617 | ~6.0 |
Note: Förster distance can vary based on the specific linkage and local environment.
FRET enables the quantitative analysis of molecular interactions and the measurement of intramolecular or intermolecular distances. ugr.es The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing high sensitivity to changes in proximity. ugr.es By labeling two potentially interacting molecules (e.g., a receptor and its ligand, or two different protein subunits) with a donor (AF488) and an acceptor, their binding can be monitored by detecting changes in fluorescence.
Upon interaction, the proximity of the donor and acceptor allows FRET to occur, which can be measured in two primary ways: a decrease in the donor's fluorescence intensity (donor quenching) or an increase in the acceptor's sensitized emission. These measurements can be used to study protein-protein interactions, protein-DNA interactions, and conformational changes in proteins in both in vitro and in vivo settings. ugr.es For example, FRET has been utilized to monitor the self-assembly of ferritin protein shells by labeling different subunits with AF488 and AF555 and measuring the resulting FRET signal as the subunits come together. ugr.es
Donor-Acceptor Pairing Strategies with AF488 as Donor
Fluorescence Correlation Spectroscopy (FCS)
FCS is a highly sensitive technique that analyzes fluorescence fluctuations within a minuscule, fixed observation volume (typically on the order of a femtoliter). nih.gov By correlating these fluctuations over time, FCS can provide quantitative information about the concentration, diffusion coefficient, and interactions of fluorescently labeled molecules. nih.govrsc.org
FCS is an excellent method for determining the stoichiometry and association equilibrium constants of molecular complexes. researchgate.net When an AF488-labeled molecule binds to a partner, the resulting complex diffuses more slowly through the observation volume than the free molecule. This change in diffusion time is reflected in the autocorrelation curve generated by the FCS measurement.
By analyzing the amplitude and shape of the autocorrelation function, researchers can determine the fraction of bound versus free molecules. This allows for the calculation of binding affinities (association or dissociation constants). wur.nl Dual-color fluorescence cross-correlation spectroscopy (dcFCCS) is a powerful extension of this method. In dcFCCS, two interacting partners are labeled with different colored fluorophores (e.g., AF488 and Atto 647N). The cross-correlation between the two color channels provides a direct measure of the formation of dual-labeled complexes, allowing for precise quantification of binding kinetics and stoichiometry even in complex mixtures. researchgate.netresearchgate.net For instance, FCS has been used to study the host-guest complexation between an Alexa 488 labeled adamantane (B196018) derivative and β-cyclodextrin, determining a 1:1 complex stoichiometry and a high association equilibrium constant of K = 5.2 × 10⁴ M⁻¹. researchgate.net
Table 3: FCS-Derived Parameters for AF488-Labeled Biomolecules
| Labeled Molecule | Interacting Partner | Measured Parameter | Finding | Source |
|---|---|---|---|---|
| AF488-labeled adamantane | β-cyclodextrin | Association Constant (K) & Stoichiometry | K = 5.2 × 10⁴ M⁻¹; 1:1 complex | researchgate.net |
| AF488-labeled TNFα | Atto647N-labeled anti-TNFα | Diffusion Coefficient (D) | D = 100.06 ± 4.9 µm²/s | researchgate.net |
The brightness and photostability of AF488 make it one of the best dyes available for single-molecule detection (SMD) applications, including FCS. thermofisher.com At very low concentrations (nanomolar range), the passage of individual AF488-conjugated molecules through the laser's focal volume can be detected as distinct bursts of fluorescence. rsc.org
FCS analyzes the temporal fluctuations of these signals to extract information. rsc.org This capability allows researchers to study molecular dynamics and interactions without the need for ensemble averaging, revealing heterogeneities and rare events that would otherwise be obscured. researchgate.net For example, single-molecule FCS has been used to observe the binding of individual AF488-labeled proteins to liposomes and to probe the oligomerization state of proteins like amyloid-β in solution. researchgate.netnih.gov The ability to resolve signals from individual molecules provides unparalleled insight into fundamental biological processes. nih.gov
Determination of Stoichiometry and Association Constants
Immunoassay Development and Optimization
The amine-reactive nature of AF488 N-hydroxysuccinimidyl (NHS) ester makes it a valuable reagent for the development of fluorescence-based immunoassays. lumiprobe.commedkoo.com By covalently attaching the bright and photostable AF488 fluorophore to primary amines on antibodies, researchers can create highly sensitive detection reagents. fishersci.at This direct labeling approach forms the basis for advanced immunoassay formats that offer advantages over traditional enzyme-based methods.
Fluorescence-Linked Immunosorbent Assay (FLISA) Development
The Fluorescence-Linked Immunosorbent Assay (FLISA) is an alternative to the conventional enzyme-linked immunosorbent assay (ELISA) that utilizes fluorescently-labeled antibodies for detection, eliminating the need for enzymatic substrates. researchgate.netresearchgate.net The use of this compound to label detection antibodies is central to the development of rapid and sensitive FLISA protocols. researchgate.net
In one such development, researchers created a rapid FLISA for the detection of Staphylococcus aureus (including MRSA) by labeling an anti-S. aureus antibody with this compound. researchgate.net This direct fluorescence approach significantly streamlined the assay workflow. Key optimizations in the FLISA process, such as antigen immobilization and antibody reaction times, led to a total assay time of 3 to 5 hours. researchgate.netresearchgate.net This is a substantial reduction compared to the 23 hours often required for a conventional FLISA or the longer durations for traditional ELISA methods. researchgate.net The resulting assay demonstrated high sensitivity and a low limit of detection for MRSA. researchgate.net
Similar rapid FLISA methodologies have been developed for detecting cancer biomarkers such as programmed cell death ligand 1 (PDL1) and human epithelial growth factor receptor 2 (HER2), demonstrating the versatility of the AF488-based detection platform. researchgate.netresearchgate.net
Table 1: Comparison of Conventional and Rapid FLISA Assay Times
| Assay Type | Target Analyte | Total Assay Time | Reference |
|---|---|---|---|
| Conventional FLISA | General | ~23 hours | researchgate.net |
| Rapid FLISA | PDL1, HER2 | ~3 hours | researchgate.netresearchgate.net |
Antibody-Antigen Interaction Studies
This compound is instrumental in quantitative studies of antibody-antigen binding kinetics and affinity. By labeling either the antibody or the antigen, researchers can monitor their interaction using various biophysical techniques.
Dual-color fluorescence cross-correlation spectroscopy (FCCS) has been used to quantitatively investigate the binding kinetics of tumor necrosis factor-alpha (TNFα) and its corresponding antibody. researchgate.net In these experiments, TNFα was labeled with an Alexa Fluor 488 dye, while the anti-TNFα antibody was labeled with a different fluorophore. researchgate.net By analyzing the diffusion times of the fluorescently labeled molecules as they move through a microscopic observation volume, researchers can determine key kinetic parameters. researchgate.net The study found a significant difference in the diffusion coefficients and, consequently, the hydrodynamic radii of the free AF488-labeled TNFα versus the antibody-bound complex, allowing for the calculation of binding kinetics. researchgate.net
Table 2: Hydrodynamic Properties of AF488-labeled TNFα in Interaction Studies
| Molecule | Diffusion Coefficient (D) (μm²/s) | Hydrodynamic Diameter (2Rₕ) (nm) | Reference |
|---|---|---|---|
| AF488-labeled TNFα | 100.06 ± 4.9 | 4.89 ± 0.24 | researchgate.net |
Furthermore, AF488-labeled antibodies are used in flow cytometry-based assays to study antibody binding to cell surface antigens and subsequent internalization. plos.orgnih.gov For instance, by labeling an antibody with AF488, researchers can quantify the number of available (unbound) receptors on a cell surface after treatment with an unlabeled therapeutic antibody. nih.gov This provides crucial information on receptor occupancy. In internalization assays, the fluorescence of AF488-labeled antibodies remaining on the cell surface can be quenched by adding an anti-AF488 antibody, allowing for the specific measurement of the internalized fluorescent signal over time. plos.org
High-Throughput Screening Methodologies
The brightness and photostability of the AF488 fluorophore make it highly suitable for high-throughput screening (HTS) applications, where rapid and sensitive detection is paramount. columbiabiosciences.com this compound is used to label proteins, peptides, or other molecules to facilitate the screening of large compound libraries for binding or functional activity. columbiabiosciences.cominvivochem.com
A key application is in the development of affinity ligands for purifying biopharmaceuticals. In one HTS workflow, solid-phase peptide libraries were screened to identify peptides that bind to host cell proteins (HCPs), which are process-related impurities. invivochem.com To distinguish between peptides that bind specifically to HCPs and those that bind non-specifically to immunoglobulins, a dual-fluorescence approach was used. The HCPs were labeled with one fluorophore (e.g., AF594), while a generic IgG, used as a counter-screen, was labeled with AF488. invivochem.com
The library beads were incubated with both fluorescently labeled proteins. invivochem.com High-throughput imaging systems, such as a ClonePix, were then used to rapidly image the beads and quantify the fluorescence intensity in both channels. invivochem.com Lead candidates were identified as beads that showed high fluorescence from the HCP-label but low or no fluorescence from the IgG-AF488 label. invivochem.com This method allows for the efficient and high-throughput sorting of beads with the desired binding specificity. invivochem.com
Table 3: Example HTS Protocol for Screening Peptide Libraries
| Step | Description | Reagents/Parameters | Reference |
|---|---|---|---|
| 1. Target Labeling | Labeling of the target protein (e.g., Host Cell Proteins). | HCP-AF594 | invivochem.com |
| 2. Counter-Screen Labeling | Labeling of the counter-screen protein (e.g., IgG). | IgG-AF488 | invivochem.com |
| 3. Library Incubation | Washed peptide library beads are incubated with the fluorescent proteins. | Final concentration: ~1.3 mg/mL IgG-AF488, ~0.58 mg/mL HCP-AF594. Incubation at 2–8°C overnight. | invivochem.com |
| 4. Washing | Removal of excess, unbound protein. | Wash buffer: 50 mM sodium phosphate (B84403), 150 mM sodium chloride, 0.1% Tween 20, pH 7.4. | invivochem.com |
| 5. Imaging & Analysis | High-throughput imaging and fluorescence intensity measurement. | A ClonePix 2 colony picker or fluorescence microscope is used to identify beads with high HCP fluorescence and low IgG fluorescence. | invivochem.com |
Considerations for Photophysical Stability and Performance
Photostability in Research Applications
AF488 NHS ester is a bright, green-fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules in various applications, including fluorescence microscopy and flow cytometry. medkoo.comdianabiotech.com A key attribute of the AF488 dye is its high photostability, which is its resistance to photochemical destruction, allowing for longer observation times and more robust image capture compared to other dyes like fluorescein. bio-rad-antibodies.comthermofisher.com
The high quantum yield of AF488, which is a measure of the efficiency of the fluorescence process, contributes to its brightness. The quantum yield of AF488 is approximately 0.92. bio-rad-antibodies.comlumiprobe.comfluorofinder.com This high efficiency, combined with a large extinction coefficient, makes it a very bright fluorophore. bio-rad-antibodies.com Its photostability makes it a suitable choice for demanding applications such as confocal microscopy and super-resolution microscopy. dianabiotech.comdianabiotech.com
Hydrolytic Stability of this compound
While highly photostable, the N-hydroxysuccinimidyl (NHS) ester group of the this compound is susceptible to hydrolysis in aqueous environments. thermofisher.cn This hydrolysis is a competing reaction to the desired conjugation with primary amines on the target molecule. thermofisher.com
The rate of hydrolysis is significantly dependent on the pH of the solution. researchgate.netrsc.org As the pH increases, the rate of hydrolysis also increases. thermofisher.comresearchgate.net For NHS esters in general, the half-life can range from hours at a neutral pH to mere minutes at a more alkaline pH. thermofisher.comresearchgate.netrsc.org Specifically, NHS esters have a half-life of 4-5 hours at pH 7 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com Of all the Alexa Fluor dyes, the this compound is reported to be the most hydrolytically unstable. thermofisher.cn
Comparison with Alternative Activated Esters (e.g., TFP, SDP Esters)
To address the hydrolytic instability of NHS esters, alternative amine-reactive chemistries have been developed, such as tetrafluorophenyl (TFP) esters and sulfodichlorophenyl (SDP) esters. thermofisher.cn
TFP Esters: TFP esters are more resistant to spontaneous hydrolysis compared to NHS esters, especially at the basic pH conditions typically used for amine conjugation. fishersci.atthermofisher.comlumiprobe.com This increased stability allows for more controlled labeling reactions. thermofisher.cn While both NHS and TFP esters form the same stable amide bond with the target molecule, the greater hydrolytic stability of TFP esters can lead to a higher degree of labeling under similar reaction conditions. thermofisher.cnfishersci.at However, TFP esters are noted to be somewhat more hydrophobic than NHS esters. researchgate.net
SDP Esters: The sulfodichlorophenyl (SDP) ester of the AF488 dye is reported to be even more hydrolytically stable than both NHS and TFP esters. thermofisher.cn This enhanced stability provides greater control over the degree of labeling, as the reaction can be controlled by time in addition to the molar ratio of dye to the target molecule. thermofisher.cn In a comparative study, the SDP ester showed significantly less hydrolysis over time in a pH 8.6 buffer compared to the NHS ester. thermofisher.cn
| Activated Ester | Relative Hydrolytic Stability | Key Characteristics |
| NHS Ester | Least Stable | Prone to rapid hydrolysis, especially at alkaline pH. thermofisher.cnthermofisher.com |
| TFP Ester | More Stable than NHS | Less susceptible to hydrolysis, allowing for more controlled reactions. fishersci.atthermofisher.com |
| SDP Ester | Most Stable | Offers the highest hydrolytic stability, enabling time-controlled labeling. thermofisher.cn |
Implications for Reaction Control and Storage
The hydrolytic instability of this compound has direct implications for its use in labeling reactions and for its storage. To achieve efficient labeling, it is often necessary to use an excess of the NHS ester to compensate for the portion that is lost to hydrolysis. thermofisher.cn The degree of labeling is primarily controlled by adjusting the molar ratio of the activated ester to the target molecule. thermofisher.cn
For storage, this compound should be kept at -20°C in the dark and desiccated to prevent degradation. lumiprobe.comlunanano.caaxispharm.com It is typically dissolved in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use to minimize contact with water and subsequent hydrolysis. researchgate.netfishersci.at
Impact of Dye Properties on Research Outcomes
The intrinsic properties of the AF488 dye itself, beyond the reactive ester group, play a significant role in the success of various research applications. Its hydrophilicity and charge are two key factors that influence labeling efficiency and the behavior of the labeled molecule.
Influence of Hydrophilicity on Labeling and Applications
AF488 is a highly hydrophilic (water-soluble) dye. medkoo.comlumiprobe.com This is an advantageous property for labeling sensitive proteins and antibodies, as it can help to prevent aggregation of the labeled molecules. uci.edu The hydrophilicity of the dye contributes to the good water solubility of its conjugates, which is beneficial for maintaining the native conformation and function of the labeled biomolecule. The use of hydrophilic dyes like AF488 is often preferred to avoid issues with precipitation during storage and in aqueous buffers used for biological assays. uci.edu In some cases, the hydrophilicity of the dye has been shown to influence the partitioning of labeled molecules within cellular microdomains. researchgate.net
Role of Charge in Electrophoretic Separation and Non-Specific Binding
The AF488 dye possesses a net negative charge. stfc.ac.uk This charge can be a critical factor in applications such as gel electrophoresis. In techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), the goal is to separate proteins based on their size, not their intrinsic charge. antibodiesinc.com While SDS is used to impart a uniform negative charge to the proteins, the additional charge from the fluorescent dye can potentially alter the electrophoretic mobility of the labeled protein. wikipedia.org For techniques like Difference Gel Electrophoresis (DIGE), dyes are specifically designed to have matching charges to avoid altering the relative mobility of proteins. washington.edu
The charge and hydrophobicity of a fluorescent dye can also significantly impact non-specific binding in cell-based imaging and other assays. plos.orgnih.gov Non-specific binding can lead to high background signals and artifacts, potentially skewing experimental results. stfc.ac.ukplos.org Studies have shown that highly negatively charged and hydrophilic dyes, such as AF488, tend to exhibit low levels of non-specific binding. plos.org In contrast, more hydrophobic dyes have a greater propensity for non-specific interactions. stfc.ac.ukplos.orgnih.gov This makes AF488 a favorable choice for single-molecule tracking experiments where minimizing non-specific binding is crucial for accurate data interpretation. plos.org
| Property | Characteristic | Implication in Research Applications |
| Hydrophilicity | High | Reduces aggregation of labeled proteins and improves solubility. lumiprobe.com |
| Charge | Net Negative | Can influence electrophoretic mobility; low non-specific binding. stfc.ac.ukplos.org |
Isomer Purity Considerations for Analytical Consistency
AF488, like other rhodamine-based dyes, is synthesized as a mixture of two structural isomers: the 5-isomer and the 6-isomer. lumiprobe.comantibodies.comglpbio.com While these isomers have nearly identical photophysical properties, such as absorption and emission spectra, their separation is critical for achieving analytical consistency. lumiprobe.comantibodies.comlumiprobe.com If a mixture of isomers is used to label a protein or peptide, the resulting conjugate will also be a mix. antibodies.comglpbio.com This can lead to artifacts in high-resolution analytical techniques, such as the appearance of doubled or split peaks during separation by high-performance liquid chromatography (HPLC) or capillary electrophoresis. lumiprobe.comantibodies.comglpbio.comaxispharm.com To prevent such issues and ensure reproducible results, this compound is often sold as an isomerically pure compound, most commonly the 5-isomer. lumiprobe.comantibodies.comglpbio.comaxispharm.com
Emerging Research Frontiers and Methodological Innovations
Development of Novel Probes and Conjugates
The versatility of AF488 NHS ester as a labeling reagent is demonstrated by its successful conjugation to a wide array of molecules and materials, creating highly specific and sensitive probes for advanced applications.
The integration of this compound with nanotechnology has led to the creation of sophisticated tools for diagnostics and cellular imaging. Researchers have developed methods for conjugating AF488 to various nanoparticles, enhancing their utility as targeted delivery vehicles and imaging agents. For instance, a novel approach describes the synthesis of polymer-coated gold nanoparticles (AuNPs) where a fluorescent NHS ester like AF488 can be attached to the polyethylene (B3416737) glycol (PEG) corona, creating stable, fluorescent nanoprobes for in vitro and in vivo applications. jove.com Another innovative strategy involves the direct, covalent incorporation of Alexa Fluor dyes into the volume of silica (B1680970) (SiO₂) nanoparticles during their formation. researchgate.net This method results in exceptionally bright and photostable nanoparticles with a functionalizable surface, ideal for tracking and bio-interaction studies. researchgate.net
In the realm of biosensors, this compound is a key component for developing sensitive detection platforms. A notable example is the development of an electrochemical biosensor for the rapid detection of SARS-CoV-2. mdpi.com This sensor utilizes a specific peptide tagged with Alexa Fluor 488 NHS ester to confirm the peptide's binding to the target, a critical step in the sensor's validation and development. mdpi.comantibodies.com The high fluorescence quantum yield of AF488 facilitates the verification of bioreceptor functionalization on sensor surfaces. antibodies.com Similarly, AF488-labeled antibodies are used in fluorescence-linked immunosorbent assays (FLISA) to develop rapid and high-throughput methods for detecting cancer biomarkers like PDL1 and HER2. abpbiosciences.com
The primary application of this compound is the creation of targeted probes by labeling biomolecules with high specificity for their intended targets. The NHS ester group readily reacts with primary amines on proteins and peptides, enabling the production of fluorescently tagged molecules that can track, quantify, and visualize biological processes. lumiprobe.comfishersci.at
Research has demonstrated the dual-labeling of antibodies with both a fluorescent dye (Atto488, a close spectral equivalent to AF488) and a DBCO moiety for click chemistry. nih.govbiorxiv.org This allows for a two-pronged functionalization: the fluorophore enables visualization, while the DBCO group allows for efficient conjugation to azide-modified nanoparticles, creating highly specific, traceable nanocarriers targeted against cancer markers like CD44 and EGFR. nih.govbiorxiv.org Furthermore, this compound has been used to label antibodies against pathogens like Staphylococcus aureus for the development of rapid and selective detection methods. abpbiosciences.com The resulting fluorescent probes have shown high specificity and have been applied to detect bacteria in real-world samples. abpbiosciences.com
AF488 Conjugation to Nanoparticles and Biosensors
Comparative Studies with Spectrally Similar Fluorophores
The selection of a fluorophore is a critical decision in experimental design. This compound is often benchmarked against other dyes with similar spectral properties to ensure the optimal choice for a given application, considering factors like brightness, photostability, and pH sensitivity.
This compound consistently demonstrates superior performance compared to many traditional green-emitting fluorophores.
vs. FITC (Fluorescein isothiocyanate): AF488 is significantly brighter and more photostable than FITC. thermofisher.com Crucially, its fluorescence is stable over a wide pH range (pH 4-10), whereas FITC fluorescence is known to be pH-sensitive. fishersci.atthermofisher.com While their spectra are nearly identical, making them optically interchangeable in flow cytometry with minor compensation adjustments, AF488's robustness makes it a superior choice for most applications, especially microscopy. iu.eduaatbio.com
vs. Oregon Green 488: While Oregon Green 488 is more photostable and less pH-sensitive than fluorescein, AF488 still surpasses it in both photostability and brightness. fishersci.atthermofisher.com
vs. Cy2: Protein conjugates of AF488 are reported to be significantly brighter than those of Cy2. thermofisher.com Both are spectrally similar and can be used with the same filter sets. abpbiosciences.comfishersci.com
vs. ATTO 488: ATTO 488 and AF488 are structurally similar rhodamine derivatives and are considered the best-performing green dyes for super-resolution techniques like STORM. medchemexpress.com They share similar spectral properties and are often used interchangeably.
Other comparable dyes include DyLight 488, Chromeo 488, and Andy Fluor™ 488, all of which are marketed as direct replacements for AF488, offering similar spectral characteristics. abpbiosciences.combroadpharm.comactivemotif.com
Interactive Data Table: Comparison of AF488 with Spectrally Similar Dyes
| Feature | This compound | FITC | Cy2 | ATTO 488 | Oregon Green 488 | DyLight 488 |
| Excitation Max (nm) | ~494-499 | ~494 | ~492 | ~501 | ~496 | ~493 |
| Emission Max (nm) | ~517-520 | ~518 | ~510 | ~523 | ~524 | ~518 |
| Extinction Coeff. (cm⁻¹M⁻¹) | ~71,000-73,000 | ~80,000 | ~150,000 | ~90,000 | ~88,000 | ~70,000 |
| Photostability | Very High | Low | Moderate | High | Moderate | High |
| pH Sensitivity | Low (stable pH 4-10) | High | Low | Low | Low | Low |
| Relative Brightness | Very High | Moderate | Moderate | High | High | High |
In multi-color imaging, the key challenge is to minimize spectral overlap, or "bleed-through," where the emission from one fluorophore is detected in the channel designated for another. evidentscientific.com The narrow emission spectrum of AF488 makes it an excellent choice for the green channel in multi-color experiments.
Strategic panel design involves selecting fluorophores that are excited by the same laser but have well-separated emission peaks. protilatky.cz For a standard 488 nm laser, AF488 can be effectively paired with red or far-red emitting dyes. For example, the combination of AF488 with red-fluorescent dyes like Alexa Fluor 594 or Alexa Fluor 647 results in significantly reduced spectral overlap, enabling clearer differentiation of signals. evidentscientific.comolympusconfocal.com Spectrum viewers and stain index rankings are valuable tools for designing optimal multicolor panels, ensuring that the brightest dyes are used for the least abundant targets and that spillover is minimized. bio-rad-antibodies.combdbiosciences.com In advanced techniques like spectral image scanning microscopy, AF488 is used alongside dyes like Alexa Fluor 405, Alexa Fluor 568, and Alexa Fluor 647 to achieve simultaneous multi-color, high-resolution imaging. researchgate.net
Benchmarking this compound against FITC, Cy2, ATTO 488, and Oregon Green 488
Automation and Miniaturization in Labeling Protocols
Traditional protein labeling protocols performed in solution can be low-throughput and require significant amounts of pure, concentrated antibody. researchgate.net To address these limitations, research is moving towards the automation and miniaturization of labeling procedures, where this compound remains a valuable reagent.
A significant innovation is the development of a solid-phase labeling protocol. researchgate.net This method uses Protein A affinity medium in a micropipette tip format to simultaneously purify, concentrate, and label antibodies from low-concentration or impure samples. researchgate.net The protocol has been optimized for amine-reactive dyes and shows high reproducibility, making it suitable for high-throughput applications. researchgate.net
In the field of microfluidics, on-chip labeling of proteins has been successfully demonstrated. nih.gov In these systems, proteins are captured on monolithic columns within a microfluidic device and then labeled by flowing a solution of an amine-reactive dye, such as Alexa Fluor 488 TFP ester (a derivative of the NHS ester), through the column. nih.gov This approach allows for the retention and labeling of proteins in a miniaturized format. Furthermore, analytical techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF) that utilize this compound for derivatization are being adapted for fully automated and miniaturized lab-on-a-chip systems, paving the way for in-situ biomedical analysis and field-deployable detection instruments. nih.govresearchgate.net
Q & A
Q. How can AF488 be used in FRET-based assays to study molecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
